molecular formula C11H12ClF4NO B8124881 Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride

Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride

Cat. No.: B8124881
M. Wt: 285.66 g/mol
InChI Key: MLOHGATWWNDSPC-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with fluorine and trifluoromethoxy groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents in solvents like acetonitrile or water.

    Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO.ClH/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15;/h1,4-5,8,16H,2-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOHGATWWNDSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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